Cas no 66981-75-7 (3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine)

3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine structure
66981-75-7 structure
Product Name:3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine
Numero CAS:66981-75-7
MF:C14H13ClN2O2S
MW:308.783221006393
CID:965105
PubChem ID:6455405
Update Time:2025-04-19

3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine
    • 3-CHLORO-6,11-DIHYDRO-5,5-DIOXO-11-AMINO-6-METHYLDIBENZO[C.F][1,2]THIAZEPINE
    • 3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-amine
    • 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-amine 5,5-dioxide
    • 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-amine 5,5-dioxide
    • SCHEMBL2439688
    • DTXSID90985791
    • 66981-75-7
    • AKOS015961908
    • AC-14817
    • AB31801
    • 11-Amino-3-chloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
    • BCP31304
    • NS00053178
    • EINECS 266-532-2
    • 11-amino-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
    • IGSJOGMOHGCKOZ-UHFFFAOYSA-N
    • Inchi: 1S/C14H13ClN2O2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,16H2,1H3
    • Chiave InChI: IGSJOGMOHGCKOZ-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)S(N(C)C1C=CC=CC=1C2N)(=O)=O

Proprietà calcolate

  • Massa esatta: 308.03879
  • Massa monoisotopica: 308.0386265g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 0
  • Complessità: 464
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 71.8Ų

Proprietà sperimentali

  • PSA: 63.4
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD